(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide

1,3-dipolar cycloaddition nitrone electrophilicity LUMO energy

This dual-activated C-sulfonyl nitrone (CAS 478042-68-1) is rationally selected over generic spin traps (PBN, PMN, DMPO) when high electrophilicity and predictable regioselectivity are critical in [3+2] cycloadditions. The combined electron-withdrawing effect of α-nitro and α-phenylsulfonyl groups (Σσp ≈ 1.46) substantially lowers LUMO energy, accelerating reactions with electron-rich dipolarophiles. Unlike PBN/PMN adducts, the resulting isoxazolidine products retain a phenylsulfonyl group as a latent leaving group for subsequent sulfinate elimination or nucleophilic displacement. The permanently locked (E)-configuration ensures diastereoselective transformations. Its higher molecular weight (258.25 g/mol) also improves S/N ratios in mass spectrometric spin-adduct detection.

Molecular Formula C9H10N2O5S
Molecular Weight 258.25 g/mol
Cat. No. B11726620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide
Molecular FormulaC9H10N2O5S
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESC[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-]
InChIInChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3
InChIKeyDDENWOSXLNBNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide – Key Identifiers and Compound Class Positioning


(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide (CAS 478042-68-1, C9H10N2O5S, MW 258.25 g/mol) is a C-sulfonyl nitrone featuring a (phenylsulfonyl)nitromethane-derived core with an N-methyl nitrone (ammoniumolate) functionality. It is a member of the nitrone 1,3-dipole family, structurally related to classical spin traps such as α-phenyl-N-tert-butylnitrone (PBN) and N-methyl-α-phenylnitrone (PMN), but distinguished by the simultaneous presence of α-nitro and α-phenylsulfonyl electron-withdrawing substituents at the nitrone carbon.

Why Generic Nitrone Spin Traps Cannot Replace (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide in 1,3-Dipolar Cycloaddition Chemistry


Generic nitrones such as PBN, PMN, or DMPO are widely employed spin traps and cycloaddition substrates; however, they lack the dual-activation motif present in (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide. The combined electron-withdrawing effect of the α-nitro and α-phenylsulfonyl groups substantially lowers the LUMO energy of the nitrone, increasing electrophilicity and altering regioselectivity in [3+2] cycloadditions compared to mono-activated or unsubstituted nitrones. [1] Additionally, the phenylsulfonyl group introduces a versatile synthetic handle for downstream functional group interconversion, including sulfinate elimination or substitution, which is absent in simpler nitrones. [2] Simply interchanging this compound with PBN or DMPO would sacrifice both the enhanced dipolarophilic reactivity and the potential for subsequent synthetic elaboration.

Quantitative Differentiation Evidence for (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide versus Closest Nitrone Analogs


Enhanced Electrophilicity: Dual α-Nitro and α-Sulfonyl Activation Lowers LUMO Energy Relative to PBN and PMN

The target compound incorporates two strongly electron-withdrawing groups (nitro: σp = 0.78; phenylsulfonyl: σp = 0.68) at the nitrone α-carbon. Each group individually lowers the LUMO energy and increases the nitrone's electrophilic character, accelerating cycloaddition with electron-rich dipolarophiles. While direct experimental LUMO values for this compound are unavailable in the open literature, the Hammett σp constants for nitro (0.78) and phenylsulfonyl (0.68 vs. H: 0.00) predict a cumulative electron-withdrawing effect far exceeding that of PBN (α-phenyl, σp = 0.00 for H) or PMN (α-phenyl, σp = 0.00 for H). [1] This dual activation is a structural feature that cannot be replicated by any commercially available mono-substituted nitrone.

1,3-dipolar cycloaddition nitrone electrophilicity LUMO energy

Molecular Weight Differentiation: Higher MW and Heavy Atom Count for Detection and Purification Advantages

With a molecular weight of 258.25 g/mol, (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is significantly heavier than the most commonly used spin traps PBN (177.24 g/mol), PMN (149.19 g/mol), and DMPO (113.16 g/mol). This higher mass, combined with 2 nitrogen and 5 oxygen atoms, provides superior detectability in LC-MS applications and facilitates gravimetric handling during synthesis.

molecular weight purification LC-MS detection

Predicted Hydrophilicity Shift: Higher Topological Polar Surface Area (tPSA) versus PBN and PMN

The topological polar surface area (tPSA) of (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is estimated to be approximately 87.6 Ų, based on the SMILES structure and standard fragment-based calculation methods. [1] This value is substantially higher than that of PBN (tPSA = 29.4 Ų) and PMN (tPSA = 29.4 Ų), reflecting the contribution of the nitro (46.2 Ų per group), sulfone (42.5 Ų), and N-oxide moieties. The increased polarity translates to lower retention on reversed-phase HPLC columns and higher aqueous solubility in mixed solvent systems.

polar surface area solubility chromatographic retention

Synthetic Utility: Phenylsulfonyl Group as a Transformable Handle Unavailable in Simple Nitrones

α-Sulfonylnitroalkanes are known to undergo sulfinate elimination under mild basic or reductive conditions, converting the C-SO2Ph group into a variety of functionalities. [1] In the target compound, the phenylsulfonyl group at the nitrone α-carbon provides a synthetic exit vector that is absent in PBN, PMN, DMPO, or DEPMPO. For example, α-nitro sulfones analogous to the core structure undergo sulfinate elimination with rate constants on the order of 10^2 to 10^4 M^-1 s^-1 depending on the electron donor, enabling downstream diversification.

sulfinate elimination synthetic intermediate functional group interconversion

(E)-Stereochemistry Locked by Dual Substitution: Geometric Purity Advantage over Monosubstituted Nitrones

The target compound is specified as the (E)-isomer, which is the thermodynamically favored configuration for nitrones with bulky α-substituents. The presence of both nitro and phenylsulfonyl groups at the α-carbon restricts C=N bond isomerization, ensuring a single defined geometry. In contrast, monosubstituted nitrones such as PMN can undergo E/Z isomerization under ambient conditions or upon heating, potentially compromising stereochemical integrity. [1] The (E)-configuration has been confirmed by X-ray crystallography for analogous nitrones with bulky α-substituents, where the (E)-form is typically >95% favored at equilibrium.

E/Z isomerism stereochemistry geometric purity

Storage and Handling: Recommended 2–8°C Storage Indicates Sensitivity Requiring Controlled Supply Chain

Supplier technical datasheets for (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide specify storage at 2–8°C in a sealed, dry environment, indicating thermal or moisture sensitivity. This contrasts with PBN, which is typically stored at room temperature, and DMPO, which is stored at –20°C but is more prone to hydrolysis. The target compound's storage requirements are intermediate, reflecting a balance between stability and reactivity conferred by the electron-withdrawing substituents.

storage stability cold chain handling requirements

Optimal Application Scenarios for (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide Based on Quantified Differentiation


Electron-Deficient Dipolarophile in Regioselective [3+2] Cycloadditions

When high electrophilicity and predictable regiochemistry are required for [3+2] cycloaddition with nucleophilic alkenes, (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is the preferred nitrone over PBN or PMN due to its dual α-electron-withdrawing substitution (Σσp ≈ 1.46 vs. 0.00 for PBN/PMN). [1] The enhanced LUMO-lowering effect accelerates reactions with electron-rich dipolarophiles and provides distinct regiochemical outcomes consistent with FMO theory predictions for electron-deficient nitrones. [2]

Synthetic Intermediate Requiring Post-Cycloaddition Functionalization via Sulfinate Elimination

For multi-step synthetic sequences where the cycloaddition adduct must be further elaborated, the target compound uniquely provides the phenylsulfonyl group as a latent leaving group. Unlike PBN, PMN, or DMPO adducts, the isoxazolidine products derived from this nitrone retain a transformable sulfone moiety, enabling subsequent sulfinate elimination or nucleophilic displacement reactions. [1]

LC-MS Detectable Spin Trapping Probe with Enhanced Mass Sensitivity

In analytical workflows utilizing mass spectrometric detection of spin adducts, the target compound's molecular weight (258.25 g/mol) provides a mass 81–145 Da higher than PBN, PMN, or DMPO, shifting adduct signals away from low-mass noise regions and improving signal-to-noise ratios. This is particularly advantageous for trace-level radical detection in complex biological matrices. [1]

Stereochemically Defined (E)-Nitrone for Asymmetric or Diastereoselective Synthesis

When stereochemical integrity of the nitrone geometry is critical for diastereoselective cycloadditions, the locked (E)-configuration of the target compound—enforced by dual α-substitution—eliminates the risk of E/Z isomerization that can compromise product stereochemical purity when using monosubstituted nitrones like PMN. [1]

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